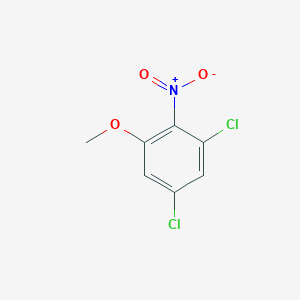

1,5-Dichloro-3-methoxy-2-nitrobenzene

Description

Contextualization within Contemporary Nitroaromatic Chemistry Research

Nitroaromatic compounds are a cornerstone of industrial chemistry, serving as precursors for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.gov Contemporary research continues to explore their synthesis and application, driven by the unique properties imparted by the nitro group. mdpi.com The strong electron-withdrawing nature of the nitro group is pivotal in chemical synthesis, influencing the reactivity of the aromatic ring. nih.gov

1,5-Dichloro-3-methoxy-2-nitrobenzene exemplifies the type of complex, multi-functionalized molecule that is of interest in modern organic chemistry. Such compounds are not typically end-products themselves but are valuable as "building blocks" for constructing more complex molecular architectures. Research into nitroaromatics also extends to environmental science, where their prevalence as pollutants has spurred the development of advanced detection methods and biodegradation pathways. nih.govspectroscopyonline.com The study of highly substituted nitroaromatics like this compound is therefore relevant both for creating novel materials and for understanding the environmental fate of this important class of chemicals.

Strategic Importance of Substituted Nitrobenzenes in Multistep Organic Synthesis

The strategic value of a substituted nitrobenzene (B124822) in multistep synthesis is determined by the interplay of its functional groups, which control the regioselectivity of subsequent reactions. In this compound, each substituent has a distinct electronic effect that directs incoming reagents to specific positions on the aromatic ring.

This combination of directing effects makes the molecule a highly versatile synthetic intermediate. For instance, the nitro group can be readily reduced to an amino group (-NH₂), which is a strongly activating, ortho, para-directing group and a nucleophile itself. smolecule.combritannica.com This transformation dramatically alters the reactivity of the ring and opens up new pathways for further functionalization, such as diazotization or acylation. Chemists can leverage this predictable reactivity to design synthetic routes where reactions occur at specific sites, enabling the construction of complex target molecules that are valuable in pharmaceuticals and agrochemicals. nih.govnumberanalytics.com

Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Position |

|---|---|---|---|

| -NO₂ | Electron-Withdrawing | Deactivating | meta |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para |

| -OCH₃ | Electron-Donating (Resonance) | Activating | ortho, para |

Historical Development of Synthetic Methodologies for Related Highly Substituted Aromatic Scaffolds

The synthesis of highly substituted aromatic compounds is built upon a foundation of classic organic reactions developed over more than 150 years. mdpi.com The introduction of a nitro group onto an aromatic ring via electrophilic nitration, first demonstrated in 1834, is one of the oldest and most fundamental transformations in aromatic chemistry. britannica.com The use of mixed nitric and sulfuric acids for this purpose remains a common method. mdpi.com

Early developments in the late 19th century, such as the Friedel-Crafts alkylation and acylation (1877), provided the first reliable methods for forming carbon-carbon bonds with aromatic rings, greatly expanding the variety of accessible substituted benzenes. youtube.com Throughout this period, chemists began to understand the concept of "directing groups," observing that the order in which substituents were added was critical for obtaining the desired isomer. masterorganicchemistry.comyoutube.com For example, adding a meta-directing group first, followed by an ortho, para-director, would yield a different product than if the order were reversed. masterorganicchemistry.com

While these classical methods are powerful, they can suffer from limitations such as harsh reaction conditions and a lack of regiocontrol, especially when multiple competing directing effects are present. mdpi.com To overcome these challenges, modern organic synthesis has seen the development of more sophisticated methodologies. Transition metal-catalyzed reactions, particularly C-H activation, have emerged as powerful tools for the direct and selective functionalization of aromatic rings. mdpi.com Similarly, techniques like ipso-nitration, where a pre-existing group is replaced by a nitro group, offer alternative pathways that can provide specific isomers not easily accessible through traditional electrophilic substitution. mdpi.com This historical progression from bulk, brute-force methods to highly selective, catalyzed reactions has been essential for the synthesis of precisely structured molecules like this compound.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBJIJGYOHMSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Strategies

Retrosynthetic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 1,5-dichloro-3-methoxy-2-nitrobenzene, several logical disconnections can be proposed, primarily revolving around the introduction of the three key functional groups: the nitro group, the methoxy (B1213986) group, and the two chlorine atoms.

The planning of a multistep synthesis for substituted aromatic rings is critically dependent on the directing effects of the substituents already present on the ring. libretexts.org The order in which the functional groups are introduced is therefore a key consideration.

Key Retrosynthetic Pathways:

Disconnection of the C-NO₂ bond: This is a common final step, involving the nitration of a dichlorinated anisole derivative. This approach relies on the directing effects of the chloro and methoxy groups to install the nitro group at the desired position.

Disconnection of a C-Cl bond: This suggests a late-stage chlorination of a methoxy-nitrobenzene derivative. The regioselectivity of this step would be governed by the directing effects of the methoxy and nitro groups.

Disconnection of the C-O (methoxy) bond: This implies a nucleophilic aromatic substitution (SNAr) reaction as a key step, where a methoxide ion displaces a leaving group (such as a halogen) on a dichloronitrobenzene precursor.

These disconnections lead to several potential synthetic routes, which will be explored in the context of forward synthesis in the following sections.

Direct Aromatic Functionalization Approaches

Direct functionalization of an aromatic ring is a cornerstone of organic synthesis. For the target compound, electrophilic aromatic substitution and nucleophilic aromatic substitution are the most relevant strategies.

Electrophilic Nitration Protocols for Benzene (B151609) Derivatives

Electrophilic nitration is a classic method for introducing a nitro group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. google.com The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring.

In a potential synthesis of this compound, the nitration of 1,3-dichloro-5-methoxybenzene (3,5-dichloroanisole) would be a key step. The methoxy group is a strongly activating, ortho, para-director, while the chlorine atoms are deactivating but also ortho, para-directing. In this case, the methoxy group's influence would be dominant, directing the incoming nitro group to a position ortho to it.

A similar reaction is the nitration of 1,4-dichlorobenzene (B42874), which yields 1,4-dichloro-2-nitrobenzene. wikipedia.orgprepchem.com This reaction highlights the ability to selectively nitrate (B79036) a dichlorinated benzene ring.

| Starting Material | Reagents | Product | Notes |

| 1,4-Dichlorobenzene | HNO₃, H₂SO₄ | 1,4-Dichloro-2-nitrobenzene | The nitro group is directed to a position ortho to one of the chlorine atoms. wikipedia.orgprepchem.com |

| m-Dichlorobenzene | HNO₃, H₂SO₄ | 2,4-Dichloronitrobenzene | The reaction conditions can be optimized to favor the desired isomer. google.com |

Electrophilic Halogenation Protocols for Substituted Anisoles

Electrophilic halogenation can be used to introduce chlorine atoms onto an anisole ring. The methoxy group is a powerful activating group, making the aromatic ring highly susceptible to halogenation. The reaction typically proceeds with high regioselectivity, favoring substitution at the para position relative to the methoxy group. If the para position is blocked, substitution occurs at the ortho position.

For instance, the chlorination of anisole with N-chloroamines in trifluoroacetic acid shows a high selectivity for monochlorination at the 4-position. rsc.org In the context of synthesizing the target compound, if a synthetic route involves the late-stage introduction of a chlorine atom, the directing effects of the existing methoxy and nitro groups would need to be carefully considered.

| Substrate | Reagent | Product | Key Observation |

| Anisole | N-chloroamines, TFA | 4-Chloroanisole | High selectivity for para-chlorination. rsc.org |

| Haloaromatic compounds | Thallic acetate, Br₂ | Monobromo isomer | Results in the formation of a single pure monobromo isomer. google.com |

Nucleophilic Aromatic Substitution (SNAr) for Methoxy Group Introduction on Halogenated Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as methoxide, onto an aromatic ring that is activated by electron-withdrawing groups, like a nitro group. libretexts.org The reaction proceeds via an addition-elimination mechanism. For an SNAr reaction to occur, there must be a good leaving group (typically a halide) and a strong electron-withdrawing group positioned ortho or para to the leaving group.

A plausible route to this compound could involve the reaction of 1,2,5-trichloro-3-nitrobenzene with sodium methoxide. The nitro group would activate the chlorine atoms at the ortho and para positions to nucleophilic attack. The relative rates of substitution would depend on the specific reaction conditions.

An analogous reaction is the displacement of a chloride ion by methoxide in 1,4-dichloro-2-nitrobenzene to form 4-chloro-2-nitroanisole. wikipedia.org

| Starting Material | Nucleophile | Product | Reaction Type |

| 1,4-Dichloro-2-nitrobenzene | Sodium methoxide | 4-Chloro-2-nitroanisole | SNAr wikipedia.org |

| 3,4-Dichloronitrobenzene | Sodium methoxide | 3-Chloro-4-methoxynitrobenzene | SNAr |

Convergent and Divergent Synthetic Pathways for Polysubstituted Aromatics

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.govnih.gov For example, a dichlorinated nitroanisole could serve as a common precursor for the synthesis of a library of related compounds through further functionalization of the aromatic ring or modification of the existing substituents. The use of temperature-controlled reactions can also lead to divergent outcomes from the same starting materials. mdpi.com

Chemo-, Regio-, and Stereoselective Synthesis Strategies for Complex Aromatic Systems

The synthesis of a specific polysubstituted aromatic isomer like this compound is fundamentally a challenge of selectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a molecule with multiple reactive sites, a chemoselective reaction would modify only one of them.

Regioselectivity is the control of the position of a new substituent on the aromatic ring. As discussed in the context of electrophilic and nucleophilic aromatic substitution, the directing effects of the existing substituents are the primary determinants of regioselectivity. The synthesis of a single isomer requires a carefully planned sequence of reactions to ensure the desired regiochemical outcome. nih.gov

Stereoselectivity , while not directly applicable to the achiral target molecule this compound, is a crucial consideration in the synthesis of many complex aromatic systems, particularly those containing chiral centers.

Achieving high levels of chemo- and regioselectivity often requires careful choice of reagents, catalysts, and reaction conditions. nih.gov For example, the use of specific catalysts in electrophilic halogenation can favor the formation of one isomer over another.

Catalytic Approaches in Synthesis of Substituted Aromatics

The synthesis of substituted aromatics, including halogenated nitroaromatics like this compound, heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. These approaches are fundamental in constructing complex molecular architectures from simpler precursors.

Transition Metal-Mediated Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the introduction of various functional groups onto aromatic rings. tcichemicals.com Palladium-based catalysts are particularly prominent in this area due to their mild reaction conditions and compatibility with a wide range of functional groups. rsc.org

These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For halogenated nitroarenes, the presence of both a nitro group and halogen atoms offers multiple sites for reaction, necessitating careful control of reaction conditions to achieve the desired regioselectivity. The nitro group can act as a leaving group in some instances, further expanding the synthetic possibilities. researchgate.netacs.org

Recent advancements have focused on developing ligand-free conditions to enhance the economic and environmental viability of these processes. rsc.org The choice of catalyst, ligands, base, and solvent is crucial in directing the outcome of the reaction and achieving high yields of the desired substituted aromatic product.

Table 1: Examples of Transition Metal-Mediated Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Metal | Bond Formed | Reactants |

| Suzuki-Miyaura | Palladium | C-C | Aryl Halide + Arylboronic Acid |

| Buchwald-Hartwig | Palladium | C-N | Aryl Halide + Amine |

| Heck | Palladium | C-C | Aryl Halide + Alkene |

| Sonogashira | Palladium/Copper | C-C | Aryl Halide + Terminal Alkyne |

| Ullmann | Copper | C-O, C-N | Aryl Halide + Alcohol/Amine |

Organocatalytic Applications in Aromatic Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary approach to metal-based catalysis for aromatic functionalization. These catalysts are often less sensitive to air and moisture, more environmentally benign, and can offer unique reactivity and selectivity.

For nitroaromatic compounds, organocatalysts can facilitate a variety of transformations. For instance, domino reactions catalyzed by organobases can lead to the synthesis of highly functionalized nitrobenzoates. researchgate.net The functionalization of the aromatic ring can be achieved through various mechanisms, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making SNAr a feasible pathway for introducing substituents.

Electrocatalytic and Photocatalytic Methods for Nitroarene Transformations

Electrocatalytic and photocatalytic methods offer green and sustainable alternatives for the transformation of nitroarenes. researchgate.net These techniques utilize electricity or light to drive chemical reactions, often under mild conditions.

Electrocatalysis involves the use of an electrode to mediate the reduction or oxidation of a substrate. For nitroarenes, electrochemical reduction can lead to the formation of various products, including anilines, azoxybenzenes, and azobenzenes. nih.gov The product distribution can be controlled by the choice of electrode material, solvent, and applied potential.

Photocatalysis employs a semiconductor material that, upon absorbing light, generates electron-hole pairs that can initiate redox reactions. frontiersin.org This method has been successfully applied to the selective reduction of nitroarenes to anilines. frontiersin.orgacs.org The efficiency of the photocatalytic process depends on factors such as the type of photocatalyst, the light source, and the presence of sacrificial electron donors. researchgate.netacs.org Recent research has explored modifying the microenvironment of the catalyst to control the selectivity of nitroarene photoreduction, leading to the formation of azo compounds. nih.gov

Sustainable and Green Chemistry Principles in Synthesis Design for Halogenated Nitroarenes

The synthesis of halogenated nitroarenes, like many chemical manufacturing processes, is increasingly being guided by the principles of green and sustainable chemistry. acs.org These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. consensus.appacs.orgalliedacademies.org

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. acs.orgrjpn.org Key principles relevant to the synthesis of halogenated nitroarenes include:

Prevention of Waste: Designing syntheses to minimize the generation of byproducts. consensus.appacs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. consensus.app

Less Hazardous Chemical Syntheses: Using and generating substances that have little or no toxicity. consensus.appacs.org

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives. acs.orgrjpn.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. consensus.appacs.org

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. consensus.appacs.org

Reduce Derivatives: Avoiding unnecessary protection and deprotection steps to reduce reagent use and waste generation. acs.orgrjpn.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. alliedacademies.org

For the synthesis of halogenated nitroarenes, applying these principles could involve developing catalytic nitration methods that avoid the use of large quantities of strong acids, or utilizing flow chemistry to improve reaction control and minimize waste. The use of photocatalytic and electrocatalytic methods, as discussed previously, also aligns with the principles of green chemistry by often employing milder reaction conditions and reducing the need for harsh reagents. nih.gov

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the chemistry of 1,5-dichloro-3-methoxy-2-nitrobenzene. The nature of the attacking reagent determines whether the reaction proceeds via an electrophilic or nucleophilic pathway.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the ring significantly influence both the rate of reaction and the position of the incoming electrophile. In this compound, the substituents present a classic case of competing directing effects.

The methoxy (B1213986) group (-OCH₃) is a strongly activating group due to its ability to donate electron density to the ring through resonance, stabilizing the positive charge in the arenium ion intermediate. libretexts.orgorganicchemistrytutor.com It is an ortho, para-director. Conversely, the nitro group (-NO₂) is a strongly deactivating group, withdrawing electron density from the ring and destabilizing the arenium ion. minia.edu.egquora.com It is a meta-director. The chlorine atoms (-Cl) are weakly deactivating due to their inductive electron withdrawal, yet they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. minia.edu.eg

The mechanism of EAS proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu For an electrophile (E⁺) attacking the C4 position, the formation of the arenium ion would be the rate-determining step. The stability of this intermediate is crucial, and the methoxy group at C3 can effectively stabilize the positive charge through resonance. The final step is the rapid loss of a proton from the C4 position to restore the aromaticity of the ring.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH₃ | Strongly Activating | ortho, para |

| -NO₂ | Strongly Deactivating | meta |

| -Cl | Weakly Deactivating | ortho, para |

This table summarizes the general directing effects of the substituents present in this compound.

While detailed mechanistic studies specifically on this compound are not extensively reported in the literature, theoretical studies on the nitration of nitrobenzene (B124822) provide insights into the stability of arenium ion intermediates. ijrti.orgijrti.org These studies confirm that attack at the meta position is energetically more favorable for deactivated rings. However, in the presence of a strong activating group like methoxy, the directing effect of the activator generally prevails.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. byjus.commasterorganicchemistry.com The nitro group in this compound is a powerful activator for SNAr, as it can stabilize the negative charge of the intermediate through resonance. youtube.com This reaction typically proceeds via a two-step addition-elimination mechanism.

In the first step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com This step is usually the rate-determining step. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the site of attack. In this compound, the nitro group is ortho to the chlorine at C1 and para to the chlorine at C5, thus activating both positions for nucleophilic attack.

The second step involves the departure of the leaving group (chloride ion), which restores the aromaticity of the ring. Due to the positions of the substituents, nucleophilic attack could potentially occur at either C1 or C5. The relative rates of substitution at these positions would depend on steric hindrance and the precise electronic effects of the other substituents.

Table 2: Key Features of the SNAr Mechanism

| Step | Description | Intermediate/Transition State | Rate |

| 1. Addition | Attack of the nucleophile on the carbon bearing the leaving group. | Meisenheimer Complex (resonance-stabilized carbanion) | Slow (Rate-determining) |

| 2. Elimination | Departure of the leaving group. | Transition state leading to product | Fast |

This table outlines the general two-step mechanism for nucleophilic aromatic substitution.

Kinetic studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, have confirmed a second-order rate law, consistent with the bimolecular nature of the rate-determining step in the SNAr mechanism. researchgate.net

Reduction and Oxidation Chemistry of the Nitro Group and its Impact on Aromatic Reactivity

The nitro group is a versatile functional group that can undergo both reduction and influence the oxidative stability of the molecule. The reduction of the nitro group in this compound to an amino group (-NH₂) is a significant transformation that dramatically alters the electronic properties and reactivity of the aromatic ring.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl). mdpi.comresearchgate.net This conversion transforms the strongly electron-withdrawing and deactivating nitro group into a strongly electron-donating and activating amino group.

This change has a profound impact on the subsequent reactivity of the aromatic ring. The resulting 2-amino-1,5-dichloro-3-methoxybenzene would be highly activated towards electrophilic aromatic substitution, with the amino group directing incoming electrophiles to the ortho and para positions. Conversely, the ring would become deactivated towards nucleophilic aromatic substitution.

While the nitro group itself is resistant to oxidation, the methoxy group on the ring could potentially be oxidized under strong oxidizing conditions, although the presence of the deactivating nitro and chloro groups would make this challenging.

Functional Group Interconversion Pathways (FGIs) on Polyfunctionalized Benzene Rings

Functional group interconversions (FGIs) are crucial for the synthesis of complex derivatives from a common starting material like this compound. The primary FGIs for this molecule involve the transformations of the nitro group and the displacement of the chloro substituents.

As discussed, the reduction of the nitro group to an amine is a key FGI. The resulting amine can then undergo a variety of further reactions, such as diazotization followed by substitution (Sandmeyer reaction), allowing for the introduction of a wide range of other functional groups in place of the original nitro group.

The chlorine atoms can be replaced by various nucleophiles via SNAr reactions, as detailed in section 3.1.2. This allows for the introduction of functional groups such as other alkoxy groups, amino groups, and thiol groups. The selectivity of these substitutions can be influenced by the reaction conditions and the nature of the nucleophile.

Exploration of Radical and Photochemical Reaction Mechanisms involving Nitroarenes

The photochemistry of nitroaromatic compounds is a complex field. Upon absorption of UV light, nitroarenes can undergo a variety of reactions, including photoreduction and photosubstitution. The photolysis of nitrate (B79036) and nitrite (B80452) ions in aqueous solution can generate nitrating agents, leading to photonitration processes. mdpi.com

While specific studies on the radical and photochemical reactions of this compound are scarce, research on related polychlorinated aromatic compounds suggests that they can participate in radical reactions. For instance, the photolysis of polychlorinated methacrylates can lead to the homolysis of carbon-halogen or carbon-oxygen bonds, generating radicals that can initiate polymerization. researchgate.net It is plausible that under appropriate conditions, this compound could undergo similar radical-initiated reactions. Furthermore, atmospheric reactions of polychlorinated compounds often involve OH radicals. researchgate.net

Kinetic Studies and Reaction Rate Determination for Key Transformations

For example, kinetic investigations of the reactions of 1-chloro-2,4,6-trinitrobenzene with aromatic amines have been conducted, revealing second-order rate constants and the influence of solvent on reaction rates. primescholars.com Similarly, the kinetics of the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines have been determined spectrophotometrically, showing that the reactions are not amine-catalyzed and are highly dependent on the nature of the solvent and the amine. researchgate.net

These studies on analogous systems suggest that the rate of SNAr on this compound would follow a second-order rate law, being first order in both the substrate and the nucleophile. The rate constant would be influenced by the nucleophilicity of the attacking species, the solvent polarity, and the temperature.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Dynamics Simulations of Reaction Intermediates and Transition States

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to study the behavior of molecules over time. These methods are particularly useful for exploring the potential energy surfaces of chemical reactions, identifying the structures of intermediates and transition states, and calculating activation energies.

For 1,5-Dichloro-3-methoxy-2-nitrobenzene, there is no specific research available that details molecular modeling or dynamics simulations of its reaction intermediates or transition states. Such studies would be valuable for understanding its reaction mechanisms, particularly for nucleophilic aromatic substitution or the reduction of the nitro group, but this area remains unexplored in published research.

Quantitative Structure-Property Relationship (QSPR) Studies for Reactivity and Selectivity Trends

Quantitative Structure-Property Relationship (QSPR) studies involve statistical methods to correlate the chemical structure of a compound with its physical, chemical, or biological properties. For a series of related compounds, QSPR can help predict reactivity and selectivity trends based on calculated molecular descriptors.

A search for QSPR studies specifically including this compound did not yield any relevant results. Research in this area would require a dataset of related compounds and their experimentally determined properties to build a predictive model, which has not been undertaken for this specific molecule.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry is frequently used to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) and to perform conformational analysis to identify the most stable geometries of a molecule. These theoretical predictions are crucial for interpreting experimental data and understanding a molecule's three-dimensional structure.

No dedicated computational studies on the prediction of spectroscopic signatures or detailed conformational analysis for this compound were found. While computational software can perform these analyses, published research validating these predictions against experimental data for this compound is not available.

Virtual Screening and Rational Design of New Synthetic Pathways

Computational approaches, including virtual screening and rational design, can be employed to discover and optimize synthetic pathways. These methods can help identify potential starting materials, predict reaction outcomes, and design more efficient or novel routes to a target molecule.

There is no evidence in the scientific literature of virtual screening or rational design studies being conducted to develop new synthetic pathways for this compound. The synthesis of this compound is typically approached through classical organic chemistry methods.

Advanced Analytical Spectroscopic and Chromatographic Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

No published studies containing ¹H or ¹³C NMR data for 1,5-dichloro-3-methoxy-2-nitrobenzene could be located.

1D NMR (¹H, ¹³C) for Connectivity and Environment Elucidation

Specific chemical shifts, coupling constants, and peak integrations from ¹H and ¹³C NMR experiments are crucial for confirming the precise arrangement of atoms within the molecule. This data would definitively establish the positions of the chloro, methoxy (B1213986), and nitro substituents on the benzene (B151609) ring. However, no such experimental data has been publicly reported.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Elucidation

Advanced 2D NMR techniques are instrumental in mapping complex spin systems and long-range correlations. For this compound, these experiments would provide unambiguous evidence of the through-bond and through-space relationships between protons and carbons. At present, there are no available reports of COSY, HSQC, HMBC, or NOESY spectra for this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Detailed mass spectrometric analyses of this compound are not described in the available scientific literature.

High-Resolution Mass Spectrometry (HRMS)

While the nominal mass can be calculated from the molecular formula, experimental high-resolution mass spectrometry data is necessary to confirm the exact mass and elemental composition with high precision. No published HRMS data for this compound could be found.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) studies would reveal the characteristic fragmentation patterns of this compound, providing valuable information for its identification in complex mixtures. Such fragmentation data has not been documented.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

A detailed vibrational analysis of this compound through IR and Raman spectroscopy has not been reported. These techniques would identify the characteristic vibrational frequencies of its functional groups (C-Cl, C-O, NO₂, and aromatic C-H and C=C bonds), offering further confirmation of its molecular structure. The absence of this data precludes a discussion of its specific vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The UV-Vis spectrum of a substituted nitrobenzene (B124822), such as this compound, is primarily influenced by the electronic system of the benzene ring, modified by its substituents: two chloro groups, a methoxy group, and a nitro group. The absorption of UV or visible light excites outer electrons, promoting them from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) up.ac.za.

For substituted benzene derivatives, the characteristic absorption bands of the benzene ring are often shifted and their intensities altered. The addition of substituents can cause a bathochromic (red) shift to longer wavelengths up.ac.za. In nitrobenzenes, a strong absorption band is typically observed, which is sensitive to the electronic effects of other substituents on the ring cdnsciencepub.com. The nitro group itself is a strong chromophore and, in conjunction with the methoxy group (an auxochrome), can lead to charge-transfer transitions that result in intense absorption bands up.ac.za. The electronic distribution in the benzene ring can change significantly upon photoexcitation researchgate.net.

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound. These methods are also crucial for monitoring the progress of synthesis reactions and identifying potential impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of nitroaromatic compounds. Reversed-phase HPLC is particularly effective for separating isomers and determining the purity of compounds like this compound.

While a specific HPLC method for this compound was not detailed in the available research, a method for the related compound 1,3-Dichloro-2-nitrobenzene (B1583056) provides a strong template for method development. sielc.com This method utilizes a reversed-phase (RP) C18 column with a mobile phase consisting of acetonitrile and water, demonstrating the capability of HPLC to separate chlorinated nitrobenzene isomers. sielc.comnih.gov For the analysis of pentachloronitrobenzene (PCNB), hexachlorobenzene (HCB), and their metabolites, a reversed-phase C18 column with a methanol-water mobile phase has proven effective, indicating that such conditions are suitable for a range of chlorinated aromatic compounds. nih.gov

A typical HPLC method for purity analysis of this compound would likely involve the conditions outlined in the table below, optimized for this specific analyte.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | sielc.comnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govnih.gov |

| Detection | UV Detector (e.g., at 254 nm or 270 nm) | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25°C or 50°C) | nih.govnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds such as chlorinated nitrobenzenes. It offers high resolution and sensitivity, particularly when coupled with specific detectors. EPA Method 8091 provides standardized GC conditions for detecting nitroaromatics. epa.gov

For the analysis of this compound, a capillary column with a mid-polarity stationary phase, such as 50% phenyl-polydimethylsiloxane (VF-17ms), is often suitable for separating nitro and halogenated aromatic compounds. gcms.cz Detectors like the Electron Capture Detector (ECD) are highly sensitive to electronegative compounds, including halogenated and nitro-containing molecules, making them ideal for trace analysis. epa.govnih.gov A Nitrogen-Phosphorus Detector (NPD) can also be used for its selectivity towards nitrogen-containing compounds. epa.gov For enhanced selectivity for halogenated compounds specifically, a halogen-specific detector (XSD) can be employed to minimize interferences from non-halogenated substances. nih.gov

Below are typical GC conditions applicable for the analysis of this compound.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Agilent VF-17ms (30 m x 0.53 mm, 0.50 µm df) or similar | gcms.cz |

| Carrier Gas | Helium or Hydrogen | gcms.cz |

| Injector Temperature | 250°C | gcms.cz |

| Oven Program | Temperature gradient (e.g., 100°C ramped to 300°C) | gcms.cz |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | epa.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) serves as a valuable alternative to both HPLC and GC for the separation of nitroaromatics. dtic.mil This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which possesses properties intermediate between a gas and a liquid. wikipedia.orgyoutube.com SFC can provide fast and efficient separations, particularly for thermally labile or non-volatile compounds that are challenging to analyze by GC. wikipedia.org It has been successfully applied to separate various nitroaromatic compounds, often providing advantages over traditional HPLC-UV methods. dtic.milnih.govacs.org The use of CO2 as the mobile phase is also considered more environmentally friendly due to reduced organic solvent consumption. youtube.com The principles of SFC are similar to normal-phase HPLC, making it suitable for the separation of moderately polar compounds like this compound. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound has not been reported in the reviewed literature, analysis of structurally similar compounds provides valuable insights into its likely molecular geometry and packing.

For example, the crystal structure of 1-(2-Methoxyethoxy)-4-nitrobenzene shows that the nitro group is coplanar with the benzene ring, which facilitates electronic conjugation. iucr.org In the structure of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde , the dihedral angle between the vanillin group and the nitrobenzene ring is small, indicating a relatively planar conformation. researchgate.net However, steric hindrance from adjacent bulky substituents can force groups out of the plane of the benzene ring. In the case of 1,3,5-trichloro-2-nitrobenzene , the nitro group is twisted relative to the aromatic ring due to the presence of two ortho-chloro substituents. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 1,3,5-trichloro-2-nitrobenzene | Monoclinic | C2/c | Nitro group is twisted relative to the benzene ring. | researchgate.net |

| Compound 3 (a triazolo-pyridazino-indole derivative) | Triclinic | P-1 | Demonstrates complex molecular packing in the unit cell. | mdpi.com |

| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | Not specified | Not specified | Dihedral angle of 4.95° between vanillin and nitrobenzene groups. | researchgate.net |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS, HPLC-NMR) for Complex Mixture Analysis and Reaction Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification and quantification of analytes in complex mixtures. ijpsjournal.comsaspublishers.comchromatographytoday.comchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. chemijournal.com It combines the high separation power of GC with the definitive identification capabilities of MS. researchgate.net For this compound, GC-MS would provide not only its retention time but also its mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern would reveal information about the structure, including the loss of characteristic fragments like NO, NO₂, or Cl, aiding in its positive identification in environmental or reaction samples. nih.govresearchgate.net This technique has been successfully used for the determination of various nitrobenzenes and nitrochlorobenzenes in water samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile or thermally sensitive compounds. saspublishers.com It couples the separation capabilities of HPLC with the detection power of MS. researchgate.net LC-MS is highly selective and sensitive and can be used to obtain the molecular weight of impurities and degradation products. saspublishers.com For instance, a sensitive LC-MS/MS method using atmospheric pressure chemical ionization (APCI) has been developed for the trace analysis of related nitroaromatic impurities in pharmaceutical products. researchgate.netmdpi.com This approach could be adapted for the sensitive detection and quantification of this compound.

HPLC-NMR combines HPLC separation with Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. chemijournal.com While less common than MS-based hyphenation due to lower sensitivity, it is incredibly powerful for identifying unknown impurities or metabolites without the need for isolation, as it provides detailed structural information directly from the separated peaks. saspublishers.com

These hyphenated methods provide a powerful toolkit for the comprehensive analysis of this compound, ensuring specificity, accuracy, and precision in its identification and quantification. ijpsjournal.comresearchgate.net

Derivatization, Functionalization, and Structural Modification Strategies

Systematic Functional Group Interconversions on the Benzene (B151609) Core

The functional groups on the 1,5-dichloro-3-methoxy-2-nitrobenzene core can be chemically transformed into other functionalities, providing a direct route to a range of derivatives. Key interconversions focus on the highly reactive nitro group and the stable methoxy (B1213986) and chloro substituents.

One of the most significant interconversions is the reduction of the nitro group to an amino group. smolecule.com This transformation fundamentally alters the electronic properties of the benzene ring, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This change significantly influences the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution. The resulting 1,5-dichloro-3-methoxy-2-aminobenzene is a key intermediate for the synthesis of more complex molecules.

Conversely, the methoxy group can undergo oxidation to a carboxylic acid under the influence of potent oxidizing agents such as potassium permanganate. smolecule.com This conversion introduces a versatile functional group that can participate in a wide array of subsequent reactions, including esterification and amidation.

The chloro groups can undergo nucleophilic aromatic substitution, for instance, replacement by a methoxide, although this typically requires harsh reaction conditions unless activated by additional electron-withdrawing groups. smolecule.com Another important transformation involving the chloro substituents is their conversion from an amino precursor via the Sandmeyer reaction. For example, 1-chloro-3-methoxy-2-nitrobenzene (B183051) can be synthesized from 3-methoxy-2-nitro-phenylamine by diazotization followed by treatment with a copper(I) chloride solution. chemicalbook.com This highlights a synthetic route where a chloro group is introduced as a key functionalization step.

Table 1: Key Functional Group Interconversions

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Significance |

|---|---|---|---|

| Nitro (-NO₂) | Reducing agents (e.g., H₂/Pd) smolecule.com | Amino (-NH₂) | Changes electronic nature from electron-withdrawing to electron-donating. |

| Methoxy (-OCH₃) | Strong oxidizing agents (e.g., KMnO₄) smolecule.com | Carboxylic Acid (-COOH) | Introduces a versatile functional group for further derivatization. |

| Amino (-NH₂) | Sandmeyer Reaction (NaNO₂, HCl, CuCl₂) chemicalbook.com | Chloro (-Cl) | Introduction of a halogen for cross-coupling reactions. |

Introduction of Diverse Substituents via Cross-Coupling and Other Coupling Reactions

The chlorine atoms on the this compound ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of substituents, significantly expanding the molecular diversity accessible from this starting material.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org It enables the coupling of this compound with a broad range of primary and secondary amines to form C-N bonds. wikipedia.org The development of specialized ligands, such as sterically hindered phosphines (e.g., X-Phos), has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates under milder conditions. beilstein-journals.orgorganic-chemistry.org This method provides a direct route to substituted anilines, which are prevalent in pharmaceuticals and functional materials. wikipedia.orgbeilstein-journals.org

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling aryl halides with organoboron compounds, typically boronic acids or esters. researchgate.netnih.gov By reacting this compound with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base, new aryl or vinyl substituents can be introduced at the chloro positions. researchgate.net The efficiency of this reaction allows for the construction of complex biaryl structures, which are key motifs in many biologically active compounds and organic materials. nih.govrsc.org

The reactivity of the two chlorine atoms can be influenced by the electronic environment, potentially allowing for selective or sequential coupling reactions.

Table 2: Cross-Coupling Reactions for Substituent Introduction

| Reaction Name | Coupling Partners | Bond Formed | Potential Products |

|---|---|---|---|

| Buchwald-Hartwig Amination wikipedia.orgorganic-chemistry.org | Aryl Halide + Amine | C-N | Substituted Anilines |

| Suzuki-Miyaura Coupling researchgate.netnih.gov | Aryl Halide + Boronic Acid/Ester | C-C | Biaryls, Aryl-Alkenes |

Exploration of Regioselective Functionalization Approaches

A key challenge and opportunity in the derivatization of this compound is achieving regioselective functionalization. The non-equivalent positions of the two chlorine atoms (C1 and C5) relative to the methoxy and nitro groups allow for selective reactions if the reaction conditions are carefully controlled.

The directing effects of the substituents play a crucial role. The nitro group is a strong deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. The methoxy group is an activating group for electrophilic substitution and directs to the ortho and para positions.

In the context of SNAr on this compound, the chlorine at the C1 position is ortho to the activating nitro group, while the chlorine at C5 is meta. Consequently, the C1 position is significantly more activated towards nucleophilic attack. This inherent electronic bias can be exploited to achieve regioselective substitution at the C1 position, leaving the C5 chlorine intact for subsequent, different transformations.

Similarly, in palladium-catalyzed cross-coupling reactions, the electronic and steric environment of the two chlorine atoms can lead to differences in their reactivity, enabling regioselective coupling. For instance, oxidative addition to the palladium center, the first step in many cross-coupling cycles, can be faster at one position over the other, allowing for mono-functionalization by carefully controlling stoichiometry and reaction time. The study of Suzuki-Miyaura reactions on polyhalogenated substrates has demonstrated that such regiocontrol is feasible, often dictated by the electronic nature and steric hindrance of the reaction sites. nih.gov

Synthesis of Structural Analogues and Isomers

The synthesis of structural analogues and isomers of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of materials. These related compounds can be prepared through various synthetic strategies, often involving the controlled introduction of functional groups onto different benzene precursors.

Nitration of substituted dichlorobenzenes is a common route to various isomers. For example, the nitration of 1,4-dichlorobenzene (B42874) directly yields 1,4-dichloro-2-nitrobenzene. wikipedia.org Similarly, the nitration of 1,2-dichlorobenzene (B45396) can produce a mixture of 2,3-dichloro-nitrobenzene and 3,4-dichloro-nitrobenzene, with the isomer ratio being influenced by the reaction conditions. google.com

Table 3: Selected Structural Isomers and Analogues

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| 1,3-Dichloro-2-methoxy-5-nitrobenzene chemsynthesis.com | 17742-69-7 | Positional isomer |

| 1,5-Dichloro-2-methoxy-3-nitrobenzene sigmaaldrich.com | 37138-82-2 | Positional isomer |

| 1,3-Dichloro-5-methoxy-2-nitrobenzene echemi.comchemicalbook.com | 100948-83-2 | Positional isomer |

| 1,4-Dichloro-2-nitrobenzene wikipedia.org | 89-61-2 | Isomer (lacks methoxy group) |

| 1,5-Dichloro-3-methyl-2-nitrobenzene nih.gov | 118665-00-2 | Analogue (methyl instead of methoxy) |

| 1-Chloro-2-methyl-3-nitrobenzene researchgate.net | N/A | Analogue (one less chloro, methyl instead of methoxy) |

Strategies for Derivatization to Enhance Analytical Performance (e.g., for MS or HPLC detection)

For the accurate detection and quantification of this compound and its metabolites or derivatives in complex matrices, derivatization techniques can be employed to enhance their analytical performance, particularly for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

HPLC analysis of related compounds like 1,3-dichloro-2-nitrobenzene (B1583056) can be achieved using reverse-phase (RP) HPLC methods. sielc.com For MS-compatible methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

While the parent compound may be directly analyzable, derivatization can improve sensitivity and chromatographic behavior. A common strategy for nitroaromatic compounds is the reduction of the nitro group to an amine. The resulting primary amine is highly nucleophilic and can be readily derivatized with a variety of reagents to introduce a chromophore for enhanced UV detection or a fluorophore for highly sensitive fluorescence detection.

For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of polar metabolites. For example, if the methoxy group is metabolized to a hydroxyl group, silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar hydroxyl group into a more volatile trimethylsilyl (B98337) ether, improving its gas chromatographic properties.

The choice of derivatization strategy depends on the analytical technique being used and the specific functional groups present on the molecule or its metabolites. The goal is to introduce a tag that enhances detectability, improves separation efficiency, or increases volatility without compromising the structural integrity of the analyte.

Applications As a Synthetic Intermediate and in Advanced Materials Science

Role in the Synthesis of Complex Organic Molecules

The primary documented application of 1,5-dichloro-3-methoxy-2-nitrobenzene is as a synthetic intermediate. It is classified as a "Protein Degrader Building Block," indicating its use in the construction of molecules designed for targeted protein degradation. calpaclab.com This is a sophisticated area of chemical biology and medicinal chemistry that involves creating heterobifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), which can selectively eliminate disease-causing proteins from cells. The specific arrangement of chloro, methoxy (B1213986), and nitro groups on the benzene (B151609) ring allows for sequential, site-selective reactions to build more elaborate molecular architectures necessary for inducing protein degradation.

Utilization in the Preparation of Dyes and Pigments

Precursor for Opto-Electronic Materials and Polymers (e.g., liquid crystals, conductive polymers)

There is currently a lack of specific, documented evidence in scientific literature demonstrating the application of this compound as a direct precursor for opto-electronic materials or polymers. Although it is listed by chemical suppliers alongside other organic building blocks used in electronic materials, its specific contribution to the synthesis of liquid crystals or conductive polymers has not been detailed in the available research. ambeed.comambeed.com

Contribution to Supramolecular Assembly and Host-Guest Chemistry

Detailed research on the role of this compound in the fields of supramolecular assembly and host-guest chemistry is not currently available. The functional groups on the molecule could potentially engage in non-covalent interactions, such as halogen bonding or hydrogen bonding (after modification), which are fundamental to supramolecular chemistry. However, there are no specific published studies demonstrating its use in creating complex supramolecular structures or in host-guest systems.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes for Highly Substituted Arenes

The synthesis of polysubstituted arenes is a central theme in organic chemistry, as these structures are core components of pharmaceuticals, agrochemicals, and functional materials. acs.org The functional properties of these molecules are directly linked to the substitution patterns on the benzene (B151609) core, making the development of flexible and efficient synthetic methods a long-standing focus. acs.org Traditional methods often involve multi-step sequences that can be lengthy and inefficient. Consequently, modern research emphasizes the development of novel strategies that reduce step counts and improve regioselectivity.

One such strategy is benzannulation , which constructs the arene ring from acyclic building blocks through the formation of C-C bonds. acs.orgwikipedia.org This approach is a powerful alternative for creating diverse polyfunctionalized arenes, often exhibiting superior regioselectivity and adaptability in substitution patterns compared to traditional methods. acs.org Another convergent approach involves the three-component coupling of different reactants to form highly substituted benzene rings in a single operation, significantly increasing synthetic efficiency. britannica.com For instance, the coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes provides an operationally simple method for accessing complex phthalate (B1215562) and isoquinoline (B145761) derivatives. britannica.com

Furthermore, direct functionalization of pre-existing aromatic rings is a key area of development. This includes methods for the direct installation of multiple aromatic units onto a core macrocycle, such as a pillar acs.orgarene, using advanced catalysts that can withstand the steric hindrance involved. researchgate.net These novel routes are crucial for overcoming the limitations of classical electrophilic aromatic substitution and enabling the construction of previously inaccessible, highly substituted molecules.

| Synthetic Strategy | Description | Key Advantages |

| Benzannulation | Construction of an arene ring from acyclic precursors. acs.org | Reduces step count, offers flexible substitution patterns, and often provides better regioselectivity. acs.org |

| Three-Component Coupling | Convergent synthesis combining three different reactants in one step to form the benzene ring. britannica.com | High efficiency through the formation of multiple carbon-carbon bonds in a single operation. britannica.com |

| Direct Arylation | Installation of aryl groups onto a pre-existing aromatic core. researchgate.net | Allows for the synthesis of complex architectures like per-arylated macrocycles. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful predictive tools. acs.org These technologies are streamlining nearly every stage of drug discovery and materials development, from protocol design to reaction optimization, by enhancing decision-making and data analysis. mdpi.com Instead of relying solely on chemical intuition and time-consuming trial-and-error, chemists can now leverage AI models that identify patterns from vast datasets of documented chemical reactions. acs.orggoogle.com

Modern AI platforms can predict the outcomes of unknown reactions with high accuracy, suggest optimal reaction conditions (e.g., temperature, solvent, catalyst), and even propose entire synthetic pathways for target molecules (retrosynthesis). acs.orggoogle.comrsc.org Deep learning models, such as graph neural networks (GNNs), can directly use molecular structures as input to learn the intricate relationships between a molecule's features and its reactivity. rsc.org This capability allows for the prediction of major products, the likelihood of various reactions, and potential side reactions or degradation pathways that might otherwise only be discovered in late-stage testing. acs.org

Advancements in High-Throughput Experimentation for Process Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating chemical discovery and process optimization. nih.govkit.edu HTE utilizes multi-well plates and advanced automation to run a large number of reactions in parallel on a small scale, allowing chemists to test numerous hypotheses and evaluate a wide array of reaction conditions simultaneously. nih.govyoutube.com This approach is significantly more efficient than traditional one-factor-at-a-time optimization, saving time and minimizing the consumption of valuable reagents. nih.gov

The applications of HTE are diverse, spanning reaction optimization, the discovery of novel synthetic methodologies, and the rapid synthesis of compound libraries for screening biological activity or physicochemical properties. nih.gov In the pharmaceutical industry, HTE is crucial for shortening drug discovery timelines by quickly optimizing synthetic routes for drug candidates. nih.govyoutube.com

The integration of HTE with automation and robotics for tasks like liquid and solid handling further enhances efficiency and accuracy. youtube.com The large, high-quality datasets generated by HTE are particularly well-suited for training machine learning algorithms, creating a powerful synergy between these technologies. nih.gov This combination is paving the way for "self-driving labs" where AI can propose new molecular structures and reaction conditions, which are then tested by automated HTE systems, creating a closed loop of design, execution, and analysis that dramatically accelerates research. nih.gov Flow chemistry is another enabling technology that, when coupled with HTE, can address challenges such as handling volatile solvents and facilitate easier scale-up from initial screening to production.

| HTE Application | Description | Impact |

| Reaction Optimization | Parallel screening of various parameters like catalysts, solvents, and temperatures. nih.govyoutube.com | Rapid identification of optimal conditions, leading to higher yields and purity. |

| Discovery of New Methods | Randomly combining reagents in a fast and systematic way to find novel reactions. nih.gov | Accelerates the discovery of new chemical transformations. kit.edu |

| Library Synthesis | Rapidly synthesizing a large collection of derivatives for screening purposes. nih.gov | Enables faster evaluation of biological activity or material properties. nih.gov |

Exploration of New Catalytic Systems for Functionalization and Transformation

The development of novel catalytic systems is fundamental to advancing the synthesis of complex aromatic compounds. Direct C–H bond functionalization has emerged as a highly efficient strategy because it avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. While significant progress has been made in directing-group-assisted ortho-C–H functionalization, a major contemporary challenge is the selective functionalization of other positions, particularly the meta and para positions.

Recent breakthroughs include the design of catalysts that can selectively target the meta position, which is traditionally difficult to substitute. For example, researchers have developed a catalyst comprising a "Reaction part" to promote the substitution, a "Recognition part" to bind to a functional group on the substrate via hydrogen bonding, and a "Crosslinking part" to position the reactive center over the meta C–H bond. This approach enables selective substitution under mild conditions.

Transition metals like palladium, rhodium, and ruthenium are at the forefront of this research. Palladium/norbornene cooperative catalysis has been used for meta-C–H alkylation and arylation, while rhodium(III)-catalyzed systems have proven effective for creating C-C, C-N, and C-O bonds through oxidative coupling. Furthermore, photoredox catalysis is providing new avenues for arene functionalization through radical-based mechanisms, which often exhibit reactivity patterns complementary to traditional electrophilic or nucleophilic transformations. These advanced catalytic systems are expanding the toolkit available to chemists for the precise and efficient synthesis of highly substituted arenes.

Design and Synthesis of Advanced Materials with Tunable Properties

Highly substituted aromatic compounds, including chlorinated and nitrated benzenes, are crucial building blocks in materials science. They serve as precursors for a wide range of advanced materials with unique and tunable electronic, optical, or thermal properties. rsc.org For example, nitroaromatic compounds are starting materials for the production of thermally stable poly(ether-imide)s and other polymers. rsc.org The specific substitution pattern on the aromatic ring dictates the physical and chemical properties of the resulting material.

The design of these materials often involves a multi-step synthesis where the substituted benzene derivative is a key intermediate. For instance, dichloronitrobenzenes are used to synthesize compounds like 4-chloro-2-nitroaniline (B28928) and 4-chloro-2-nitrophenol, which are themselves precursors to dyes, pharmaceuticals, and other specialty chemicals. The presence of chloro and nitro groups provides reactive handles for further chemical modification, allowing for the systematic tuning of a material's properties. acs.org

Research in this area focuses on creating composite nanostructures and other materials whose macroscopic properties—such as magnetism, electrical resistance, or optical response—can be controlled reversibly by an external stimulus like an electric field. The ability to design and synthesize precursor molecules with precise functional group arrangements is essential for achieving this level of control. As synthetic methods for creating complex arenes become more advanced, so too will the ability to craft novel materials with tailored functionalities for applications in electronics, sensing, and medicine.

Mechanistic Understanding of Complex Aromatic Transformations

A deep mechanistic understanding of chemical reactions is crucial for the rational design of new synthetic methods and catalysts. Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. The classical EAS mechanism proceeds in two steps: first, the aromatic π-system attacks an electrophile, disrupting aromaticity and forming a carbocation intermediate known as a σ-complex or Wheland intermediate. In the second, fast step, a proton is removed to restore the stable aromatic system.

Modern research continues to refine this picture, employing both experimental and computational tools to investigate the nuanced landscape of these transformations. For example, depending on the reactants, solvent, and presence of catalysts, the mechanism can shift from a stepwise process involving a distinct intermediate to a more concerted pathway. DFT (Density Functional Theory) calculations are used to map the energy profiles of these reactions, clarifying the structure of transition states and intermediates.

Understanding the factors that control regioselectivity (i.e., the preference for ortho, meta, or para substitution) is a key objective. The electronic properties of the substituents already present on the ring play a dominant role, but steric effects and the nature of the electrophile are also critical. wikipedia.org Furthermore, radical aromatic substitution, often facilitated by photoredox catalysis, presents an alternative mechanistic paradigm with different reactivity rules, offering complementary synthetic strategies. A thorough grasp of these complex mechanisms allows chemists to predict reaction outcomes more accurately and to design more selective and efficient transformations for constructing highly substituted aromatic molecules.

Q & A

Basic Research Questions

Q. What are the key physical and spectroscopic properties of 1,5-Dichloro-3-methoxy-2-nitrobenzene, and how are they determined experimentally?

- Answer: The compound has a molecular formula of C₇H₅Cl₂NO₂ (MW: 206.02 g/mol) and a melting point of 116–118°C . Purity (>97.0%) is typically confirmed via HPLC . Spectroscopic characterization involves:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy and nitro group positions).

- IR Spectroscopy : For nitro (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretching frequencies.

- Mass Spectrometry : To validate molecular ion peaks (e.g., [M+H]⁺ at m/z 207).

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: A typical method involves nitration of 1,5-dichloro-3-methoxybenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions. Post-reaction purification uses column chromatography (silica gel, hexane/ethyl acetate) . Alternative routes may involve halogenation of nitroanisole derivatives under controlled conditions .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Answer: Safety data indicate risks including skin/eye irritation and respiratory toxicity (R-phrases: R26/27/28, R33, R51/53). Recommended precautions:

- Storage : In airtight containers at 2–8°C , away from reducing agents.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. What challenges arise in optimizing the regioselectivity of nitration or halogenation reactions for this compound?

- Answer: The electron-withdrawing nitro and methoxy groups direct electrophilic substitution to specific positions. For example:

- Nitration : The nitro group meta-directs, while the methoxy group is ortho/para-directing, leading to competing regioselectivity. Computational tools (e.g., DFT) can predict substitution patterns, but experimental validation via X-ray crystallography or NOESY NMR is critical .

- Halogenation : Excess Cl₂ may lead to over-halogenation; using Lewis acids (FeCl₃) improves selectivity .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Answer: Discrepancies in NMR shifts (e.g., overlapping peaks) can be addressed by:

- Variable Temperature (VT) NMR : To distinguish dynamic effects.

- 2D NMR Techniques (HSQC, HMBC): To assign coupling between protons and carbons.

- Cross-validation with synthetic intermediates (e.g., comparing spectra of nitro-reduced analogs) .

Q. What are the mechanistic implications of nitro group reduction in this compound for synthesizing diamines?

- Answer: Reduction of the nitro group (e.g., using SnCl₂·2H₂O in ethanol at 75°C) yields 1,5-dichloro-3-methoxybenzene-2-amine . Key considerations:

- Selectivity : Competing reduction of chloro groups is avoided by maintaining mild conditions.

- Workup : Alkaline extraction (10% NaOH) and solvent removal under reduced pressure minimize diamine oxidation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applications in multistep syntheses?

- Answer: The nitro group is stable in acidic conditions but prone to reduction in basic media. Stability studies (via HPLC or TLC ) show:

- Thermal Stability : Decomposition above 150°C, limiting high-temperature reactions.

- pH Sensitivity : Hydrolysis of the methoxy group occurs in strong acids (e.g., H₂SO₄), requiring neutral conditions for reactions like Suzuki couplings .

Methodological Notes

- Synthetic Optimization : Use flow chemistry to enhance nitration regioselectivity and safety .

- Analytical Cross-Check : Combine GC-MS and NMR to confirm intermediate structures in multistep syntheses .

- Safety Protocols : Install local exhaust ventilation and emergency showers in labs handling this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.